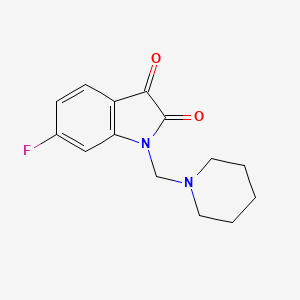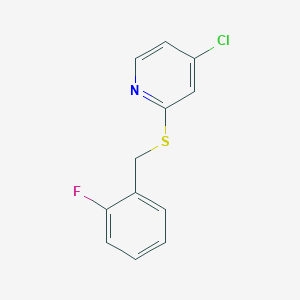![molecular formula C15H16N2O2 B11858172 (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol CAS No. 114095-06-6](/img/structure/B11858172.png)
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol is a chemical compound known for its unique structure and properties It belongs to the class of imidazoquinolines, which are heterocyclic compounds containing an imidazole ring fused to a quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzyl alcohol with ethyl acetoacetate, followed by cyclization and methoxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogenation or nitration can introduce new substituents to the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)carboxylic acid, while reduction could produce (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methane.
Aplicaciones Científicas De Investigación
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or fluorescent marker.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(7-Ethyl-5-methoxyimidazo[1,2-a]quinoline): Lacks the methanol group, which may affect its reactivity and applications.
(5-Methoxyimidazo[1,2-a]quinoline): Similar core structure but different substituents, leading to distinct properties.
(2-Methylimidazo[1,2-a]quinoline): Another related compound with variations in the substituent groups.
Uniqueness
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its methanol group, in particular, allows for further chemical modifications and derivatization, enhancing its versatility in research and industrial contexts.
Propiedades
Número CAS |
114095-06-6 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
(7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol |
InChI |
InChI=1S/C15H16N2O2/c1-3-10-4-5-13-12(6-10)14(19-2)7-15-16-11(9-18)8-17(13)15/h4-8,18H,3,9H2,1-2H3 |
Clave InChI |
SEBYFROBVVMVCW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)N3C=C(N=C3C=C2OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11858090.png)







![2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11858147.png)


![2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid](/img/structure/B11858162.png)

![1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine](/img/structure/B11858182.png)
